Balixafortide is a synthetic, cyclic peptide classified as a chemokine receptor antagonist. [] Specifically, it demonstrates high affinity for the human CXC chemokine receptor 4 (CXCR4), acting as a potent and selective antagonist. [, , , ] Its role in scientific research centers around its ability to inhibit CXCR4, a receptor implicated in various physiological and pathological processes, including tumor growth, metastasis, and immune response. [, , , , ]
Balixafortide exerts its biological effects primarily by antagonizing the CXCR4 receptor. [, , , , , ] It binds to CXCR4 with high affinity, preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). [] This antagonism disrupts CXCL12/CXCR4 signaling, which is implicated in various cellular processes, including chemotaxis, angiogenesis, and tumor progression.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0